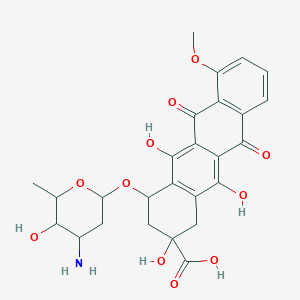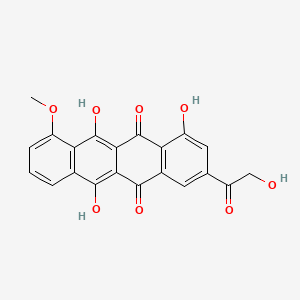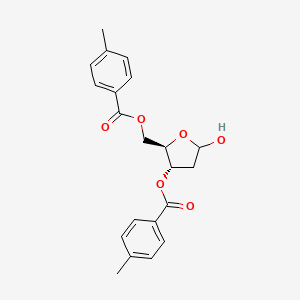
Ixazomib Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ixazomib Impurity 1 is a chemical compound present in small amounts in the Ixazomib drug substance . It has the chemical name: ®-2,5-dichloro-N- (2- ((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide .
Physical And Chemical Properties Analysis
Ixazomib Impurity 1 has a molecular weight of 495.26 . Unfortunately, the specific physical and chemical properties of Ixazomib Impurity 1 are not detailed in the available resources.
Aplicaciones Científicas De Investigación
Treatment of Indolent B-cell Non-Hodgkin Lymphoma (iNHL)
Ixazomib has been used in combination with rituximab for the treatment of indolent B-cell non-Hodgkin lymphoma (iNHL). The treatment has shown effectiveness and is well-tolerated. It also allows for the retention of immune competence .
Treatment of Multiple Myeloma
Ixazomib is the first FDA approved oral proteasome inhibitor to be used for relapsed and refractory multiple myeloma (MM). It has shown efficacy in both newly diagnosed multiple myeloma (NDMM) and relapsed/refractory multiple myeloma (RRMM) .
Proteasome Inhibition
Ixazomib acts as a proteasome inhibitor, targeting aberrant signaling pathways within iNHL and MM. This mechanism of action is part of what makes it effective in treating these conditions .
Oral Administration
As the first oral proteasome inhibitor, Ixazomib provides a more convenient administration route for patients, improving patient compliance and quality of life .
Combination Therapy
Ixazomib has been used effectively in combination with other drugs, such as lenalidomide and dexamethasone, for the treatment of MM .
Safety and Tolerability
Ixazomib has a manageable toxicity profile, making it a safer option for long-term treatment of conditions like iNHL and MM .
Mecanismo De Acción
- Ixazomib Impurity 1 is a proteasome inhibitor. Its primary target is the 20S proteasome, specifically the β5 chymotrypsin-like proteolytic site .
- The proteasome is responsible for protein degradation within human cells and plays a crucial role in various biological processes .
- Ixazomib Impurity 1 reversibly inhibits the CT-L (β5) subunit of the 20S proteasome .
- This leads to activation of signaling cascades, cell-cycle arrest, and ultimately apoptosis .
- Ixazomib Impurity 1 is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .
- Its pharmacokinetics follow a three-compartment model with a terminal half-life of 9.5 days .
- Oral bioavailability is 58% .
- A high-fat meal decreases absorption, supporting administration on an empty stomach .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIBVMGUKXODV-OPKBTAHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BCl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


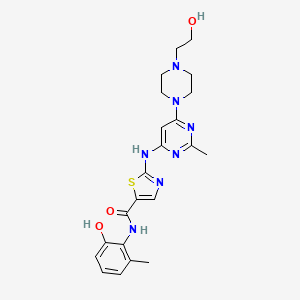
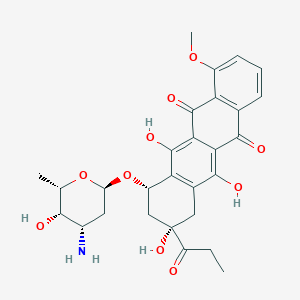
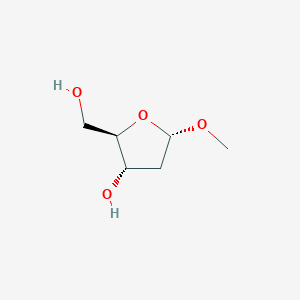
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

